2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

描述

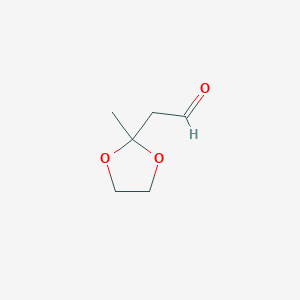

Structure

3D Structure

属性

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBQTMYBGOKQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451573 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18871-63-1 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Pathways Toward 2 2 Methyl 1,3 Dioxolan 2 Yl Acetaldehyde

Acetalization and Ketalization Approaches for Dioxolane Ring Formation

The core strategy for synthesizing 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde involves the protection of the ketone carbonyl group of acetoacetaldehyde (B1229124) (3-oxobutanal) as a cyclic ketal. This selective protection is crucial and is achieved through reaction with ethylene (B1197577) glycol. The formation of the five-membered dioxolane ring is a reversible reaction that is typically acid-catalyzed.

Direct Ketalization from Acetoacetaldehyde and Ethylene Glycol

The most direct route to the target compound is the reaction between acetoacetaldehyde and ethylene glycol. This reaction forms the cyclic ketal at the ketone position while leaving the aldehyde group intact. The equilibrium of this reaction must be shifted towards the product side for high yields.

The formation of the dioxolane ring can proceed under both catalyst-free and catalyzed conditions, although the latter is far more common and efficient.

Catalyst-Free Systems: The reaction between an aldehyde (like acetaldehyde) and ethylene glycol can occur without a catalyst, but it is generally slow and requires elevated temperatures to proceed at a reasonable rate. google.com For the ketalization of acetoacetaldehyde, a catalyst-free system would likely necessitate high temperatures, which could promote undesirable side reactions.

Catalyzed Systems: The use of an acid catalyst is the standard and most effective method for ketalization. khanacademy.org These catalysts function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. A wide variety of acid catalysts have been employed.

Homogeneous Catalysts: Brønsted acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. nih.govorganic-chemistry.orgrsc.org Lewis acids like boron trifluoride (BF₃) are also effective. organic-chemistry.org

Heterogeneous Catalysts: Solid acid catalysts offer the advantage of easier separation from the reaction mixture. An example is the use of an Amberlyst 15 cationic exchange resin, which can be employed in a reactive distillation column setup. researchgate.net Other solid acids include sulfonic acid-functionalized metal-organic frameworks (MOFs). researchgate.net

The choice of catalyst can be critical, especially for substrates with other acid-sensitive groups. nih.gov

| Catalyst Type | Examples | Key Characteristics | References |

|---|---|---|---|

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Effective, widely used, often corrosive, requires neutralization during workup. | nih.govorganic-chemistry.orgrsc.org |

| Homogeneous Lewis Acids | Boron trifluoride (BF₃), Erbium(III) triflate (Er(OTf)₃) | Gentle and effective for chemoselective reactions. | organic-chemistry.org |

| Heterogeneous (Solid) Acids | Amberlyst 15, Sulfonic acid-functionalized MOFs, Perchloric acid on silica (B1680970) gel | Easily separable and reusable, can be used in continuous flow systems. | organic-chemistry.orgresearchgate.netresearchgate.net |

| None (Catalyst-Free) | N/A | Requires higher temperatures, generally slower reaction rates. | google.com |

To maximize the yield of this compound, several reaction parameters must be carefully controlled.

Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate and to facilitate the removal of water, for example, by refluxing in a suitable solvent. google.comorganic-chemistry.org In a study on the related reaction of acetaldehyde (B116499) and ethylene glycol, increasing the temperature from 50°C to 130°C significantly increased the rate of formation of the dioxolane product. google.com However, some modern catalytic systems are effective even at room temperature or below. nih.gov

Pressure: The reaction is typically carried out at atmospheric pressure.

Solvent Effects: The choice of solvent is crucial. A non-polar solvent like toluene (B28343) or benzene (B151609) is often used to allow for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.orgrsc.org The reaction can also be carried out under solvent-free conditions, which presents a greener alternative. organic-chemistry.org

| Parameter | Typical Conditions | Effect on Reaction | References |

|---|---|---|---|

| Temperature | Room temperature to reflux (e.g., ~110°C for toluene) | Higher temperatures increase reaction rate and aid in water removal, but can cause side reactions. Some catalysts work at low temperatures. | google.comnih.govorganic-chemistry.org |

| Pressure | Atmospheric | Standard condition for this type of reaction. | |

| Solvent | Toluene, Benzene, or solvent-free | Inert solvents that form an azeotrope with water are used to drive the equilibrium. Solvent-free conditions are environmentally preferable. | organic-chemistry.orgrsc.orgorganic-chemistry.org |

The ketalization reaction produces one equivalent of water. As the reaction is reversible, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, lowering the product yield. khanacademy.org Therefore, the continuous removal of water is a critical aspect of the synthesis.

Dean-Stark Apparatus: A standard laboratory technique involves refluxing the reaction in a solvent (e.g., toluene) that forms an azeotrope with water. organic-chemistry.org The vapor mixture enters the Dean-Stark trap, where it condenses. The denser water separates and is collected, while the solvent overflows back into the reaction vessel, thus continuously removing water and driving the reaction to completion.

Molecular Sieves: These are porous aluminosilicates that physically sequester water molecules from the reaction mixture. organic-chemistry.org They are a convenient alternative to azeotropic distillation, especially for smaller-scale reactions or when specific solvents are required.

Orthoesters: Trialkyl orthoformates, such as trimethyl orthoformate, can be used as chemical dehydrating agents. organic-chemistry.org They react with the water produced to form an alcohol and an ester, effectively removing water from the equilibrium. organic-chemistry.orgorganic-chemistry.org

Pervaporation: This is a membrane-based technique for selectively removing water from reaction mixtures and can be used to drive equilibrium-limited reactions like acetalization to completion. google.com

Formation via Transacetalization Reactions

An alternative to direct ketalization is the transacetalization (or transketalization) reaction. This method involves the reaction of the carbonyl compound (acetoacetaldehyde) with a pre-existing acetal (B89532) or ketal, or the exchange of the alcohol component of an existing ketal.

A common approach is to react an acyclic ketal of acetoacetaldehyde, such as acetoacetaldehyde dimethyl ketal, with ethylene glycol in the presence of an acid catalyst. google.com In this equilibrium process, the more volatile alcohol (methanol) is distilled from the reaction mixture, driving the formation of the thermodynamically more stable cyclic dioxolane product. This method is particularly useful when the starting aldehyde or ketone is sensitive or difficult to handle directly. The deprotection of ketals is often achieved via an acid-catalyzed transacetalization in a large excess of acetone (B3395972), highlighting the reversibility of the process. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies from Precursors

Instead of forming the dioxolane ring on a pre-existing acetoacetaldehyde skeleton, the target molecule can be synthesized by modifying a precursor that already contains the 2-methyl-1,3-dioxolane (B1212220) moiety.

One such strategy involves the controlled oxidation of a primary alcohol precursor, 2-(2-methyl-1,3-dioxolan-2-yl)ethanol . This alcohol can be synthesized and then subjected to selective oxidation using a variety of reagents known to convert primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin periodinane oxidation conditions. This approach avoids the direct handling of potentially unstable acetoacetaldehyde. The existence of related ethanol (B145695) structures confirms the viability of this precursor route. researchgate.net

Another pathway could begin with a precursor like 2-methyl-1,3-dioxolane-2-acetic acid . This carboxylic acid could be converted to the target aldehyde through a two-step process: first, activation of the carboxylic acid (e.g., to an acid chloride or Weinreb amide), followed by a controlled reduction.

Finally, the synthesis of the acetoacetaldehyde precursor itself is a relevant consideration. It can be prepared through methods such as the dehydration of ethylene glycol to produce acetaldehyde, which can then be further processed. google.comaskfilo.com

Conversion from Halogenated Intermediates (e.g., 2-halomethyl-1,3-cyclic acetals)

The synthesis of this compound can be strategically approached through the transformation of halogenated precursors, particularly 2-halomethyl-1,3-cyclic acetals. This method hinges on the introduction of a two-carbon aldehyde equivalent onto a pre-formed dioxolane ring bearing a reactive halogenated methyl group. The foundational halogenated cyclic acetals are typically prepared by reacting a haloacetaldehyde dialkyl acetal with a diol, such as ethylene glycol, in the presence of an acid catalyst. googleapis.com For instance, 2-chloromethyl-1,3-dioxolane (B1265877) can be synthesized from chloroacetaldehyde (B151913) dimethyl acetal and ethylene glycol. googleapis.comgoogle.com

| Precursor | Reagent | Product | Reference |

| 2-Chloromethyl-1,3-dioxolane | Nucleophilic Acetaldehyde Equivalent | This compound | google.com |

| Halogenated Cyclic Acetal | Base (e.g., Potassium t-butoxide) | Cyclic Ketene Acetal | googleapis.com |

Indirect Routes Involving Carbonyl Protection and Subsequent Acetaldehyde Generation

Indirect routes provide a robust alternative for the synthesis of this compound, primarily by utilizing the 1,3-dioxolane (B20135) group as a protective shield for a carbonyl function. thieme-connect.deorganic-chemistry.org This strategy involves the protection of a ketone, followed by chemical modification of another part of the molecule to generate the acetaldehyde side chain.

The process typically begins with a starting material containing a keto group and a functional group that can be converted into an acetaldehyde moiety. For example, one could start with a compound like acetoacetic ester. The ketone is first protected by reacting it with ethylene glycol in the presence of an acid catalyst to form the 2-methyl-1,3-dioxolane ring. organic-chemistry.org With the ketone secured, the ester group can be reduced to an alcohol and subsequently oxidized under controlled conditions (e.g., Swern or Dess-Martin oxidation) to yield the desired acetaldehyde functionality. mdpi.com This multi-step approach is advantageous in complex syntheses where the reactivity of a carbonyl group could interfere with subsequent transformations. The stability of the dioxolane ring under a wide range of basic, reductive, and oxidative conditions makes it an ideal protecting group for this purpose. thieme-connect.de

Emerging Synthetic Techniques

Photocatalytic Synthesis of Cyclic Acetals and Related Dioxolanes

Recent advancements in synthetic methodology have introduced photocatalysis as a mild and efficient technique for the formation of cyclic acetals, including dioxolanes. rsc.orgrsc.org This approach utilizes light energy to drive the acetalization reaction, often under neutral conditions and at ambient temperatures, thereby avoiding the harsh acidic conditions of traditional methods. organic-chemistry.org Organic dyes, such as Eosin Y or thioxanthenone, can serve as effective photocatalysts. organic-chemistry.orgrsc.org

The mechanism generally involves the photoexcitation of the catalyst, which then facilitates the key protonation steps required for acetal formation. For instance, a photoacid catalyst, upon irradiation with visible light, can become significantly more acidic in its excited state, generating the protons needed to activate the carbonyl group for nucleophilic attack by the diol. rsc.org This method has been successfully applied to a broad range of aromatic and aliphatic aldehydes, demonstrating high yields and tolerance for acid-sensitive functional groups. organic-chemistry.orgrsc.org The use of household lamps or LEDs as light sources further enhances the accessibility and sustainability of this green synthetic protocol. rsc.org

| Catalyst | Light Source | Substrates | Key Advantage | Reference |

| Eosin Y | Visible Light | Aldehydes, Ethylene Glycol | Neutral conditions, high yields | organic-chemistry.org |

| Thioxanthenone | Household Lamps | Aromatic and Aliphatic Aldehydes | Mild, green protocol | rsc.org |

| 6-Bromo-2-naphthol | Visible Light / 370 nm LEDs | Carbonyls, Alcohols | Photoacid-catalyzed, avoids strong acids | rsc.org |

Stereoselective Construction of Dioxolane Moieties in Complex Architectures

In the synthesis of complex molecules, the stereocontrolled formation of dioxolane rings is of paramount importance. Modern synthetic chemistry offers sophisticated methods for achieving high levels of stereoselectivity. nih.govd-nb.infonih.gov These techniques are crucial when the dioxolane is part of a chiral molecule, where the spatial arrangement of atoms is critical to its function.

One powerful strategy is the Brønsted acid-catalyzed acetalization/Michael cascade, which can achieve desymmetrization of prochiral substrates to form dioxolanes with high diastereoselectivity. nih.gov Chiral phosphoric acids have been employed as catalysts to induce enantioselectivity in such transformations. Another innovative approach combines biocatalysis and chemocatalysis. d-nb.info For example, an enzymatic cascade can produce a chiral diol from a simple aldehyde, which is then converted into a highly stereoselective dioxolane using a ruthenium-based molecular catalyst. d-nb.infonih.gov This bio-hybrid method not only ensures high stereoselectivity but also aligns with green chemistry principles by potentially using renewable starting materials. d-nb.info Furthermore, stereoselective assembly of three components—an alkene, a carboxylic acid, and a carbon nucleophile—can be achieved during the oxidation of alkenes with hypervalent iodine, proceeding through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be significantly improved by incorporating the twelve principles of green chemistry. nih.gov These principles advocate for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mun.caresearchgate.net

Key green chemistry considerations for this synthesis include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones is a core principle. The use of acid catalysts, photocatalysts, or enzymes for acetal formation enhances atom economy and reduces waste. rsc.orgd-nb.info Catalysts can often be used in small amounts and can be recycled and reused. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions and catalytic cycles are inherently more atom-economical than multi-step syntheses involving protecting groups, which generate more waste.

Use of Safer Solvents and Auxiliaries: Traditional acetal synthesis often uses toluene to azeotropically remove water. organic-chemistry.org Green alternatives focus on using safer solvents like water or bio-based solvents, or developing solvent-free reaction conditions. nih.govrsc.orggoogle.com Photocatalytic methods that can proceed in benign solvents like methanol (B129727) are highly advantageous. rsc.org

Use of Renewable Feedstocks: A truly sustainable synthesis would start from renewable raw materials. For instance, ethylene glycol can be derived from bio-ethanol. Biocatalytic routes that convert biomass-derived aldehydes into diols for subsequent conversion to dioxolanes represent a significant step towards sustainability. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov Photochemical methods that utilize low-energy visible light are a prime example of designing for energy efficiency, moving away from energy-intensive reflux conditions. organic-chemistry.orgrsc.org

By integrating these principles, the synthesis of this compound can be made not only more efficient but also more environmentally benign.

Mechanistic Insights into the Reactivity and Transformations of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde is a primary site for various chemical transformations, including oxidation, reduction, and nucleophilic additions.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction typically involves the conversion of the aldehyde's C-H bond into a C-O bond.

Reductive Transformations to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding 2-(2-Methyl-1,3-dioxolan-2-yl)ethanol. This reduction is typically accomplished using hydride reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents donate a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde, which upon workup with a proton source, forms the alcohol.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity allows for a wide range of nucleophilic addition and condensation reactions. In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield the final addition product.

Condensation reactions, such as the aldol (B89426) condensation, can also occur. semanticscholar.orgresearchgate.net These reactions involve the formation of a new carbon-carbon bond. In an aldol condensation, an enolate ion (formed by deprotonating the α-carbon of the aldehyde) acts as a nucleophile and attacks the carbonyl group of another aldehyde molecule.

Reactions of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a protecting group for the carbonyl functionality. Its stability and reactivity, particularly towards acid-catalyzed hydrolysis, are key aspects of its chemistry.

Acid-Catalyzed Hydrolysis and Dioxolane Ring Cleavage

The 1,3-dioxolane ring in this compound is stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. libretexts.org This acid-catalyzed hydrolysis regenerates the original carbonyl compound and the diol from which the acetal was formed. The reaction is reversible, and to drive the equilibrium towards the cleavage products, an excess of water is typically used. youtube.com The hydrolysis of 1,3-dioxolanes is subject to general acid catalysis. oakland.edunih.govrsc.org

Mechanism of Acetal Cleavage

The mechanism for the acid-catalyzed cleavage of the acetal involves several key steps. chemistrysteps.com

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. youtube.comchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol).

Ring Opening: The C-O bond of the protonated oxygen cleaves, and the leaving group departs. This process is often assisted by the lone pair of electrons on the other ring oxygen, resulting in the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. youtube.comchemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule), forming a hemiacetal intermediate. chemistrysteps.com

Protonation of the Second Oxygen: The other oxygen atom of the original dioxolane ring (now a hydroxyl group in the hemiacetal) is protonated by the acid catalyst, making it a good leaving group. chemistrysteps.com

Formation of the Carbonyl Group: The lone pair on the remaining hydroxyl group pushes out the protonated hydroxyl group (water), reforming a carbon-oxygen double bond and generating a protonated carbonyl compound. chemistrysteps.com

Final Deprotonation: A final deprotonation step yields the neutral carbonyl compound and regenerates the acid catalyst. chemistrysteps.com

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to involve the breakdown of the dioxolane ring. Detailed mechanistic studies on the closely related compound, 2-methyl-1,3-dioxolane (B1212220), provide significant insights into the probable decomposition pathways.

Experimental studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, a structural analog lacking the acetaldehyde (B116499) substituent, have been conducted in a static system. The decomposition of 2-methyl-1,3-dioxolane is a homogeneous, unimolecular reaction that follows first-order kinetics. unamur.be In the temperature range of 459–490 °C, the rate coefficient for the decomposition of 2-methyl-1,3-dioxolane is described by the following Arrhenius equation: unamur.be

log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) (where R is in kJ mol⁻¹)

This equation provides the pre-exponential factor (A) and the activation energy (Ea), which are key parameters for understanding the reaction kinetics.

| Parameter | Value |

|---|---|

| log A (s⁻¹) | 13.61 ± 0.12 |

| Ea (kJ/mol) | 242.1 ± 1.0 |

| Temperature Range (°C) | 459 - 490 |

| Pressure Range (Torr) | 46 - 113 |

Theoretical calculations using Density Functional Theory (DFT) suggest that the thermal decomposition of 2-methyl-1,3-dioxolane proceeds through a stepwise mechanism. unamur.be The rate-determining step is proposed to involve a concerted, nonsynchronous four-centered cyclic transition state. unamur.be In this transition state, the elongation of one of the C-O bonds is a predominant feature. unamur.be

The initial step involves the homolytic cleavage of a C-O bond to form a diradical intermediate. This intermediate is unstable at the high temperatures of pyrolysis and rapidly undergoes further reactions. The subsequent decomposition of this intermediate is thought to proceed through a six-centered cyclic transition state, leading to the final products. unamur.be

A primary product of the thermal decomposition of 2-methyl-1,3-dioxolane is acetaldehyde. unamur.be The formation of acetaldehyde is a key feature of the decomposition of many 1,3-dioxolane derivatives. In the case of 2-methyl-1,3-dioxolane, the reaction yields acetaldehyde and a corresponding ketone. unamur.be Given this, it is highly probable that the thermal decomposition of this compound would also yield acetaldehyde as one of the major products, likely alongside other fragmentation products derived from the acetaldehyde substituent.

Ring-Opening Reactions Facilitated by Specific Reagents

Beyond hydrolysis and thermal decomposition, the 1,3-dioxolane ring can be opened by specific reagents, often under milder conditions. These reactions are synthetically useful for the selective modification of the protected carbonyl compound. While specific examples for this compound are scarce, general reactivity patterns of dioxolanes with certain reagents can be inferred. For instance, treatment with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at a carbon alpha to an ester group, which in some cases can be followed by the ring opening of the dioxolane. unamur.be Additionally, acid-catalyzed ring-opening can be achieved with various nucleophiles. masterorganicchemistry.com The reaction proceeds by protonation of an oxygen atom in the ring, followed by nucleophilic attack at one of the ring carbons, leading to a ring-opened product. The regioselectivity of this attack would be influenced by the substitution pattern of the dioxolane.

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of two distinct functional groups in this compound—the aldehyde and the dioxolane—presents opportunities for selective chemical transformations. The outcome of a reaction will depend on the reagents and conditions employed, which can be tuned to target either the aldehyde or the dioxolane ring.

The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic additions. For example, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, while reduction can be performed with sodium borohydride or lithium aluminum hydride.

The dioxolane ring, being an acetal, is generally stable to basic and nucleophilic conditions, which allows for selective reactions at the aldehyde functionality. However, under acidic conditions, the dioxolane ring can be hydrolyzed or undergo other transformations.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable partner to experimental studies in the quest to understand and predict chemical reactivity. By modeling molecules and their interactions at the atomic level, it is possible to map out entire reaction coordinates, identify transient species, and quantify the energetic barriers that govern reaction rates. For this compound, computational approaches can shed light on the reactivity of both the aldehyde functional group and the dioxolane ring.

Density Functional Theory (DFT) Studies on Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies on this compound are not extensively available in the public domain, the reactivity of its constituent functional groups—aldehydes and acetals—is well-documented through DFT calculations on analogous systems.

The primary reactions of interest for this molecule include the hydrolysis of the dioxolane ring and reactions involving the aldehyde group, such as oxidation and reduction.

Acetal Hydrolysis: The acid-catalyzed hydrolysis of the 1,3-dioxolane ring is a classic organic reaction. DFT studies on similar acetals reveal a stepwise mechanism. chemistrysteps.com The process is initiated by the protonation of one of the dioxolane oxygen atoms, which makes the corresponding C-O bond more susceptible to cleavage. youtube.comorganicchemistrytutor.com This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by a water molecule and deprotonation steps yield the final ketone and ethylene (B1197577) glycol. organicchemistrytutor.com The transition states in this process involve the breaking and forming of bonds to the central carbon of the acetal.

A hypothetical DFT study on the hydrolysis of this compound would likely investigate the following key species:

Reactant Complex: The initial association of the dioxolane with a hydronium ion.

First Transition State (TS1): The structure corresponding to the proton transfer from the hydronium ion to a dioxolane oxygen.

Oxocarbenium Ion Intermediate: The planar, resonance-stabilized cation formed after the cleavage of a C-O bond.

Second Transition State (TS2): The structure for the nucleophilic attack of water on the oxocarbenium ion.

Hemiketal Intermediate: The species formed after the addition of water.

Subsequent Transition States: Leading to the final products.

The presence of the acetaldehyde moiety is expected to have a minor electronic influence on the hydrolysis mechanism of the dioxolane ring, although it could play a role in the conformational preferences of the transition states and intermediates.

Aldehyde Transformations: The aldehyde group can undergo a variety of reactions. For instance, its oxidation to a carboxylic acid, 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid, can be studied using DFT. This would involve modeling the interaction with an oxidizing agent and calculating the transition state for the hydrogen abstraction or oxygen insertion step. Similarly, the reduction to 2-(2-methyl-1,3-dioxolan-2-yl)ethanol via hydride attack (e.g., from NaBH₄) can be computationally modeled to understand the stereoselectivity of the reaction.

Energetic Profiles and Rate-Determining Steps

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for a given reaction can be constructed. This profile provides crucial information about the feasibility of a reaction (thermodynamics) and its speed (kinetics). The highest energy barrier along the reaction coordinate corresponds to the rate-determining step (RDS).

For the acid-catalyzed hydrolysis of the dioxolane ring, DFT calculations on similar acetals have shown that the formation of the oxocarbenium ion is often the rate-determining step. wikipedia.org This is because it involves the cleavage of a strong C-O bond.

Below is a hypothetical energetic profile for the initial steps of the acid-catalyzed hydrolysis of this compound, illustrating the relative energies of the key species.

Hypothetical Energetic Profile for Acetal Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + H₃O⁺ |

| TS1 | +15.2 | Transition state for C-O bond cleavage |

| Oxocarbenium Ion Intermediate | +5.8 | Resonance-stabilized cation + H₂O |

| TS2 | +10.5 | Transition state for water attack |

| Products (of this step) | -8.3 | Hemiketal intermediate |

Note: These values are illustrative and based on typical acetal hydrolysis profiles. Actual values would require specific DFT calculations.

This hypothetical profile suggests that the initial C-O bond cleavage (TS1) represents the highest energy barrier and is therefore the rate-determining step for the hydrolysis of the acetal.

Molecular Dynamics Simulations of Reactivity

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations can be particularly useful for understanding the role of the solvent and conformational flexibility in a reaction.

For this compound, MD simulations could be employed to:

Study Conformational Dynamics: Analyze the different conformations the molecule adopts in solution and how these conformations might influence its reactivity. The relative orientation of the acetaldehyde side chain with respect to the dioxolane ring could be important.

Solvent Effects: Investigate the arrangement of solvent molecules (e.g., water) around the reactant and how this "solvation shell" changes during the course of a reaction. This is particularly relevant for reactions in which charge separation occurs, such as in the formation of the oxocarbenium ion.

Investigate Diffusion and Encounters: In a bimolecular reaction, MD can be used to study the diffusion of reactants towards each other and the frequency and geometry of their encounters.

Although specific MD simulation data for this compound is not readily found in the literature, the techniques are well-established and could provide valuable, atomistically detailed insights into its chemical behavior in a condensed phase. For example, simulations could model the approach of a water molecule to the protonated acetal, providing a dynamic picture of the hydrolysis process that complements the static energetic information from DFT.

Applications and Utility of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetaldehyde in Advanced Organic Synthesis

Strategic Use as a Protective Group for Carbonyl Compounds

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent their unintended reaction with nucleophiles or bases. wikipedia.org The dioxolane moiety within 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde is a prime example of a cyclic acetal (B89532) used for this purpose.

Methodologies for Carbonyl Protection via Dioxolane Formation

The formation of a 1,3-dioxolane (B20135) is a common and effective method for protecting aldehydes and ketones. wikipedia.org This is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxonium ion. Finally, the intramolecular attack by the second hydroxyl group of the ethylene glycol unit and subsequent deprotonation yield the stable five-membered cyclic dioxolane ring. Various acid catalysts can be employed, ranging from Brønsted acids like toluenesulfonic acid to Lewis acids. organic-chemistry.org

Chemoselective Deprotection Strategies (e.g., acid-catalyzed transacetalization, aqueous acid hydrolysis)

The removal of the dioxolane protecting group is as crucial as its installation. The most common method for deprotection is acid-catalyzed hydrolysis, which involves treating the acetal with aqueous acid to regenerate the parent carbonyl compound and ethylene glycol. organic-chemistry.org This process is essentially the reverse of the protection reaction. Another widely used method is acid-catalyzed transacetalization, where the dioxolane is reacted with a large excess of a simple ketone like acetone (B3395972) in the presence of an acid catalyst. This shifts the equilibrium towards the formation of the corresponding acetone dioxolane, liberating the desired carbonyl compound. organic-chemistry.org

While effective, these methods can sometimes be too harsh for sensitive substrates. Consequently, a variety of milder and more chemoselective deprotection strategies have been developed. These methods are particularly useful in the synthesis of complex molecules where other acid-sensitive functional groups are present. For instance, reagents like cerium(III) triflate and indium(III) trifluoromethanesulfonate (B1224126) have been shown to be gentle Lewis acid catalysts for the cleavage of acetals under nearly neutral conditions. organic-chemistry.org Additionally, iodine in acetone has been reported as a catalytic system for the convenient deprotection of acetals and ketals under neutral conditions, tolerating sensitive groups like double bonds and tert-butyl ethers. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Aqueous Acid Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Standard, robust method. organic-chemistry.org |

| Acid-Catalyzed Transacetalization | Acetone, acid catalyst (e.g., p-TsOH) | Drives equilibrium by using a large excess of acetone. organic-chemistry.org |

| Lewis Acid Catalysis | Cerium(III) triflate, Indium(III) triflate | Mild, chemoselective, and proceeds under nearly neutral conditions. organic-chemistry.org |

| Iodine Catalysis | Iodine, acetone | Neutral conditions, tolerates many sensitive functional groups. organic-chemistry.org |

| Water-Tolerant Lewis Acid | NaBArF₄, water | Fast deprotection in aqueous media at mild temperatures. wikipedia.org |

Orthogonal Protection Schemes in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often essential. fiveable.menih.gov This approach involves the use of protecting groups that can be removed under different, non-interfering conditions. jocpr.com This allows for the selective deprotection and reaction of one functional group while others remain protected. nih.gov

The 1,3-dioxolane group plays a significant role in such schemes. Dioxolanes are stable to a wide range of conditions, including bases, nucleophiles, and many oxidizing and reducing agents, but are readily cleaved by acid. organic-chemistry.org This characteristic allows them to be used in conjunction with other protecting groups that have different lability profiles. For example, a dioxolane can protect a ketone while a silyl (B83357) ether (e.g., TBDMS), which is base-labile, protects an alcohol. The silyl ether can be selectively removed with a fluoride (B91410) source without affecting the dioxolane. Similarly, a benzyl (B1604629) ether, which is removed by catalytic hydrogenolysis, can be used to protect another alcohol in the same molecule. This allows for three distinct deprotection conditions (acid, base/fluoride, and hydrogenation), enabling the synthetic chemist to unmask and react each functional group in a controlled, stepwise manner. The strategic implementation of such orthogonal sets is critical for the successful synthesis of complex natural products and pharmaceuticals. jocpr.com

Building Block for Complex Molecular Architectures

Beyond its role in protection chemistry, the bifunctional nature of this compound makes it a highly useful building block for the construction of more elaborate molecular structures.

Precursor in Carbon-Carbon Bond Forming Reactions (e.g., Wittig Reactions)

The presence of the aldehyde functional group in this compound makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. One of the most prominent of these is the Wittig reaction. wikipedia.orglibretexts.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.orglibretexts.org

In this context, the aldehyde moiety of this compound reacts with a triphenyl phosphonium (B103445) ylide. libretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com A significant advantage of the Wittig reaction is that it forms the double bond at a specific location, which is not always achievable with other elimination reactions. libretexts.org The dioxolane-protected ketone remains unaffected during the reaction, allowing for the selective transformation of the aldehyde group. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E- or Z-alkene) can often be controlled by the nature of the ylide used. organic-chemistry.org

| Reaction | Reactant | Product | Significance |

| Wittig Reaction | This compound + Phosphorus Ylide | Alkene + Triphenylphosphine oxide | Forms a C=C double bond at a specific location while the dioxolane group remains intact. wikipedia.orglibretexts.org |

Synthesis of Nitrogen Heterocycles and Other Complex Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comresearchgate.net The aldehyde functionality of this compound serves as a key handle for the construction of such cyclic systems.

A common strategy involves the condensation of the aldehyde with a primary amine to form an imine, which can then undergo a variety of cyclization reactions. For instance, reductive amination with an amine and a reducing agent can lead to the formation of a secondary amine, which can be a precursor to various nitrogen heterocycles. Furthermore, the aldehyde can participate in multicomponent reactions, such as the Paal-Knorr pyrrole (B145914) synthesis, where a diketone (which can be unmasked from the dioxolane) reacts with a primary amine to form a substituted pyrrole. nih.gov The ability to selectively react the aldehyde while the ketone remains masked as a dioxolane allows for sequential and controlled bond formations, which is crucial for building complex molecular scaffolds. amazonaws.com This makes this compound a valuable starting material for creating diverse libraries of heterocyclic compounds for drug discovery and other applications. mdpi.com

Derivatization to Organotellurium Compounds and Other Heteroatom-Containing Systems

The protected aldehyde, this compound, serves as a versatile precursor for the synthesis of complex heterocyclic systems containing various heteroatoms. A notable application is in the field of organotellurium chemistry. The 2-methyl-1,3-dioxolan-2-yl group can be strategically derivatized to create tellurium-containing heterocycles, such as 1,2λ⁴-oxatellurolanes. researchgate.net

The synthesis of these organotellurium compounds involves a multi-step process. This transformation highlights the utility of the dioxolane moiety as a latent carbonyl group, which can be unveiled and manipulated at the appropriate stage of a synthetic sequence to build molecular complexity. A representative reaction scheme for the derivatization of a compound containing the 2-methyl-1,3-dioxolan-2-yl group to form 1,2λ⁴-oxatellurolanes is detailed in the table below. researchgate.net

| Step | Reagents and Conditions | Transformation | Reference |

|---|---|---|---|

| i | p-toluenesulfonic acid (pTSA), acetone, reflux, 2 h | Deprotection of the dioxolane to reveal the ketone. | researchgate.net |

| ii | (NH3OH)Cl, AcONa, MeOH, reflux, 2 h | Formation of an oxime from the ketone. | researchgate.net |

| iii | NCS, CH2Cl2, 0 °C–RT, 30 min | Subsequent reaction leading to the cyclized organotellurium product (specific tellurium reagent and full reaction not detailed in the abstract). | researchgate.net |

This strategic use of the 2-methyl-1,3-dioxolan-2-yl moiety facilitates the construction of novel organotellurium heterocycles, demonstrating its value in expanding the toolkit for synthesizing diverse heteroatom-containing systems. researchgate.net

Contributions to Total Synthesis Efforts of Natural Products and Bioactive Molecules

A review of the scientific literature did not yield specific examples of this compound being utilized as a key starting material or intermediate in the completed total synthesis of natural products or complex bioactive molecules. While dioxolanes and related acetals are common protecting groups and synthetic intermediates in total synthesis, the direct contribution of this specific acetaldehyde (B116499) derivative is not prominently documented in the reviewed sources. sci-hub.seresearchgate.netkfupm.edu.sabeilstein-journals.org

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The structural framework of this compound provides a valuable template for the design and synthesis of various analogs. These analogs, featuring systematic modifications to the parent structure, are instrumental in structure-activity relationship (SAR) studies. The goal of such studies is to understand how specific structural features of a molecule relate to its chemical reactivity and properties. This is achieved by creating a library of related compounds where one part of the molecule is altered at a time.

Modifications can be made to several parts of the this compound scaffold:

The Acetal Group: The methyl group at the 2-position of the dioxolane ring can be replaced with other alkyl groups (e.g., ethyl) to probe steric effects.

The Aldehyde Functionality: The reactive aldehyde group can be transformed into other functional groups, such as an alcohol, acid, or amine, to explore the impact of different electronic and hydrogen-bonding capabilities.

The Dioxolane Ring: The oxygen atoms of the dioxolane can be substituted with other heteroatoms, such as sulfur, to create analogs like oxathiolanes. chemicalbook.com

The following table summarizes a selection of synthesized analogs based on the core structure of this compound, focusing on the structural modifications for SAR purposes.

| Analog Name/Type | Structural Modification from Parent Compound | Reference |

|---|---|---|

| 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde | Replacement of the C2-methyl group with an ethyl group. | clearsynth.com |

| 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | Addition of two phenyl groups to the aldehyde carbon, and reduction of the aldehyde to a hydroxyl group. | researchgate.net |

| 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid | Oxidation of the aldehyde group to a carboxylic acid. | sigmaaldrich.com |

| (2-Methyl-1,3-dioxolan-2-yl)methanamine | Reductive amination of the aldehyde group to a primary amine. | uni.lu |

| 1,3-Oxathiolane Analogs | Replacement of one oxygen atom in the dioxolane ring with a sulfur atom. | chemicalbook.com |

These synthetic efforts provide a platform for systematically investigating how molecular structure influences chemical and physical properties, which is a fundamental aspect of medicinal and materials chemistry. chemicalbook.com

Advanced Analytical Approaches for Characterization and Mechanistic Validation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde from complex mixtures, enabling accurate purity determination and the tracking of reaction progress.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. thermofisher.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. thermofisher.com The time it takes for a compound to pass through the column, known as its retention time, is a characteristic feature used for identification.

For quantitative analysis, the area under the peak corresponding to the compound is proportional to its concentration. This allows for the precise determination of purity levels and the quantification of the compound in various matrices. In the context of reaction monitoring, GC can be used to track the consumption of starting materials and the formation of this compound over time. This is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading. nih.gov For instance, in the synthesis of acetals, GC analysis can determine the conversion of the parent aldehyde and the yield of the desired dioxolane product. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Acetal (B89532) Compounds

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Coupled Techniques (e.g., GC-MS) for Structural Confirmation (excluding basic compound identification)

While GC provides excellent separation, coupling it with mass spectrometry (GC-MS) offers definitive structural confirmation. thermofisher.comlabmanager.com After components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

The fragmentation pattern of this compound in an electron impact (EI) mass spectrum is particularly informative for structural elucidation. The presence of two alkoxy groups on the same carbon atom in acetals provides a favorable site for ionization and subsequent fragmentation. psu.edu The molecular ion of acetals is often of low abundance due to its instability. psu.edu Key fragmentation pathways for cyclic acetals like the 1,3-dioxolane (B20135) ring involve cleavage of the ring and loss of neutral fragments. For this compound, characteristic fragments would arise from the cleavage of the bond between the acetaldehyde (B116499) side chain and the dioxolane ring, as well as fragmentation of the dioxolane ring itself. The analysis of these fragmentation patterns allows for unambiguous confirmation of the compound's structure, distinguishing it from potential isomers.

Spectroscopic Methods for Elucidating Molecular Structure and Dynamics (excluding basic compound identification)

Spectroscopic techniques provide detailed insights into the molecular structure, bonding, and dynamic behavior of this compound.

Vibrational Spectroscopy (e.g., Mid-IR Spectroscopy for Temperature-Dependent Absorption Cross-Sections)

Vibrational spectroscopy, particularly mid-infrared (Mid-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of a 1,3-dioxolane derivative will show characteristic C-H, C-O, and C-C stretching and bending vibrations. researchgate.net For instance, the C-O stretching vibrations in the 1,3-dioxolane ring typically appear in the 940-960 cm⁻¹ region. researchgate.net

Studying the temperature-dependent absorption cross-sections using Mid-IR spectroscopy can provide information on the molecule's atmospheric chemistry and thermodynamic properties. By measuring the IR spectrum at different temperatures, it is possible to determine how the vibrational modes are affected by temperature changes, which can be used to calculate absorption cross-sections. This data is valuable for understanding the molecule's potential role in atmospheric processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to investigate the stereochemistry of the molecule. For example, if chiral centers are present, NOESY can reveal through-space interactions between protons, helping to assign the relative stereochemistry.

In the context of the 1,3-dioxolane ring, NMR can be used to analyze its conformation. The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium between different envelope or twist conformations. The chemical shifts and coupling constants of the protons on the ring can provide information about the preferred conformation and the orientation of the substituents. Recent studies have utilized chiral NMR methods, such as the use of lanthanide shift reagents like Eu(hfc)₃, to determine the absolute configuration of complex molecules containing a dioxolane core. nih.gov This approach can be applied to establish the stereochemistry of this compound if it is chiral.

Table 2: Representative ¹³C NMR Chemical Shifts for a 1,3-Dioxolane Ring

| Carbon Atom | Chemical Shift (ppm) |

| C2 (acetal carbon) | ~100-110 |

| C4, C5 (ethylene glycol carbons) | ~65-75 |

Note: These are approximate chemical shift ranges and can vary based on substituents. Data for the parent 1,3-dioxolane shows a signal at approximately 65 ppm for C4 and C5, and 95 ppm for C2. chemicalbook.com

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates

Advanced mass spectrometry techniques are instrumental in identifying and characterizing short-lived intermediates in chemical reactions, providing direct evidence for proposed reaction mechanisms. Electrospray ionization (ESI-MS) is particularly well-suited for studying reaction mechanisms in solution, as it can gently transfer ions from the liquid phase to the gas phase for analysis. nih.gov

For reactions involving this compound, such as its hydrolysis back to the parent aldehyde and diol, ESI-MS can be used to intercept and characterize key intermediates. masterorganicchemistry.com For example, under acidic conditions, the initial step of hydrolysis is the protonation of one of the oxygen atoms of the dioxolane ring. masterorganicchemistry.com This protonated species can be detected by ESI-MS. Subsequent steps, including ring opening to form a carbocation or a hemiacetal, can also be monitored. masterorganicchemistry.com By coupling ESI with tandem mass spectrometry (MS/MS), these captured intermediates can be fragmented to further confirm their structures. This approach provides a detailed picture of the reaction pathway at the molecular level. nih.govpurdue.edu

Kinetic Isotope Effect Studies for Reaction Mechanism Probing

Kinetic Isotope Effect (KIE) studies serve as a powerful and sensitive tool for the elucidation of reaction mechanisms by determining the extent to which isotopic substitution at a specific atomic position in a reactant molecule alters the rate of a chemical reaction. core.ac.ukwikipedia.orglibretexts.org This effect arises from the mass difference between isotopes, which leads to different zero-point vibrational energies for bonds involving the isotopes. wikipedia.orgprinceton.edu Consequently, breaking a bond to a heavier isotope generally requires more energy and proceeds at a slower rate than breaking a bond to a lighter isotope. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy), provides profound insights into the transition state structure and whether a particular bond is cleaved or formed in the rate-determining step of a reaction. core.ac.ukwikipedia.org

In the context of reactions involving this compound, KIE studies can be strategically employed to validate proposed mechanisms, particularly for reactions centered on the aldehyde functional group. A common reaction of aldehydes is their reduction to the corresponding primary alcohol. To probe the mechanism of such a reduction, for instance, by a hydride reducing agent, a primary deuterium (B1214612) kinetic isotope effect study can be designed. This involves replacing the aldehydic hydrogen of this compound with its heavier isotope, deuterium.

If the transfer of this hydrogen (or hydride) is the rate-determining step, a significant primary KIE (kH/kD > 1) is expected. libretexts.org The magnitude of this effect can further delineate the nature of the transition state. A maximal KIE is typically observed for a symmetrical transition state where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu

Conversely, secondary kinetic isotope effects can also be measured by placing the isotope at a position not directly involved in bond breaking. wikipedia.org For example, isotopic substitution at the α-carbon could help distinguish between different nucleophilic attack mechanisms.

To illustrate the application of KIE in mechanistic validation for a reaction involving this compound, consider the following hypothetical data for its reduction. The study compares the reaction rate of the normal isotopologue with its deuterated counterpart, where the aldehydic hydrogen is replaced by deuterium.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reduction of this compound

| Isotopologue | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound (H) | 2.4 x 10⁻⁴ | 6.8 |

| 1-Deuterio-2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde (D) | 3.5 x 10⁻⁵ |

The significant primary kinetic isotope effect of 6.8 observed in this hypothetical study strongly indicates that the C-H bond at the aldehyde position is being broken in the rate-determining step of the reduction. This result would be consistent with a mechanism where the hydride transfer from the reducing agent to the carbonyl carbon is the slowest step. Such a finding would be crucial in confirming the intimate details of the reaction pathway and in ruling out alternative mechanisms where, for example, the coordination of the reducing agent might be the rate-limiting event.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acetaldehyde derivatives and protecting-group strategies. For example, a two-step approach could include:

Acetal Formation : Reacting aldehyde precursors with ethylene glycol under acid catalysis to form the dioxolane ring.

Functionalization : Introducing the methyl group via alkylation or using sodium borohydride (NaBH3CN) for selective reduction .

-

Optimization : Use factorial design experiments to test variables (e.g., temperature, solvent polarity, catalyst loading). A 2² factorial design can identify interactions between parameters (e.g., time vs. yield) .

| Example Reaction Optimization Table |

|---|---|

| Variable | Low Level | High Level | Optimal Value |

| Temperature | 25°C | 60°C | 40°C |

| Solvent | MeOH | Acetonitrile | Acetonitrile |

| Catalyst Loading | 0.1 eq. | 0.3 eq. | 0.2 eq. |

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. If discrepancies arise (e.g., bond-length variations), cross-validate with spectroscopic techniques:

- NMR : Confirm proton environments (e.g., dioxolane protons at δ 1.2–1.5 ppm).

- FTIR : Verify carbonyl (C=O) stretching at ~1700 cm⁻¹ and dioxolane C-O-C bands at 1100–1250 cm⁻¹ .

- Data Reconciliation : Compare R-factors from multiple datasets and refine models using software like SHELX or Olex2 .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Key protocols:

- PPE : Nitrile gloves, lab coat, and goggles.

- Waste Management : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrophilicity Index (ω) : Assess susceptibility to nucleophiles.

- Transition State Energy : Simulate pathways using software like Gaussian or COMSOL Multiphysics.

Q. What strategies address contradictory data in enzyme inhibition studies involving this compound?

- Methodological Answer :

Control Experiments : Test purity via HPLC (>98%) to rule out impurity interference.

Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Cross-Validation : Replicate assays under varying pH and ionic strength to identify confounding factors .

Q. How do reaction mechanisms differ when using heterogeneous vs. homogeneous catalysts for functionalizing this compound?

- Methodological Answer :

- Homogeneous Catalysts (e.g., H2SO4) : Provide uniform active sites but require post-reaction separation.

- Heterogeneous Catalysts (e.g., Zeolites) : Enable recyclability but may suffer from pore diffusion limitations.

- Mechanistic Probes : Isotopic labeling (e.g., D2O for H/D exchange) or in-situ FTIR to track intermediate species .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。